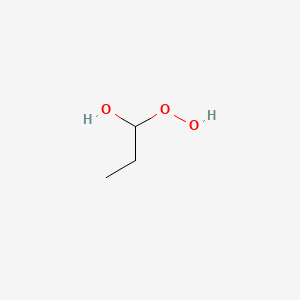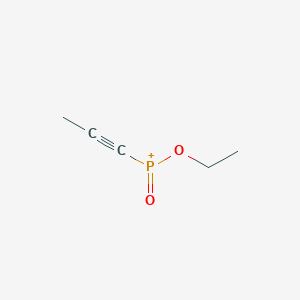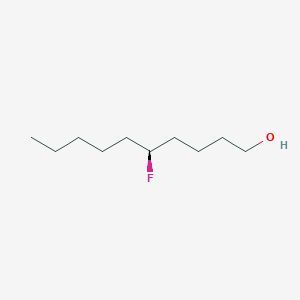
1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two bromine atoms and two 3-methylbutoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 2,5-dimethylbenzene to introduce bromine atoms at the 1 and 4 positions. This is followed by the reaction with 3-methylbutanol to attach the 3-methylbutoxy groups. The reaction conditions typically involve the use of a solvent such as carbon tetrachloride and a brominating agent like N-bromosuccinimide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The 3-methylbutoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the bromine atoms.
Oxidation: Formation of aldehydes or carboxylic acids from the oxidation of 3-methylbutoxy groups.
Reduction: Formation of 1,4-dimethyl-2,5-bis(3-methylbutoxy)benzene.
Applications De Recherche Scientifique
1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene involves its interaction with molecular targets through its bromine atoms and 3-methylbutoxy groups. These interactions can lead to various chemical transformations, such as nucleophilic substitution or oxidation-reduction reactions. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical synthesis.
Comparaison Avec Des Composés Similaires
1,4-Dibromo-2,5-dimethylbenzene: Similar structure but with methyl groups instead of 3-methylbutoxy groups.
2,4-Dibromo-1,3,5-trimethylbenzene: Another brominated aromatic compound with different substitution patterns.
Uniqueness: 1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene is unique due to the presence of both bromine atoms and 3-methylbutoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
128424-48-6 |
|---|---|
Formule moléculaire |
C16H24Br2O2 |
Poids moléculaire |
408.2 g/mol |
Nom IUPAC |
1,4-dibromo-2,5-bis(3-methylbutoxy)benzene |
InChI |
InChI=1S/C16H24Br2O2/c1-11(2)5-7-19-15-9-14(18)16(10-13(15)17)20-8-6-12(3)4/h9-12H,5-8H2,1-4H3 |
Clé InChI |
NJXRCCALWJCZGY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC1=CC(=C(C=C1Br)OCCC(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B14272844.png)

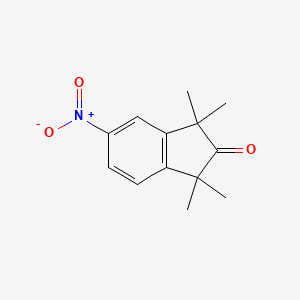
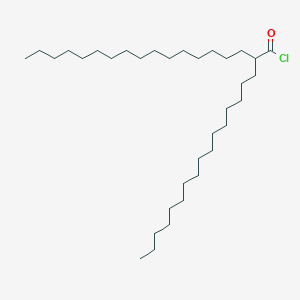
![2,2'-[2-Methyl-2-(prop-2-en-1-yl)-1H-indene-1,3(2H)-diylidene]dipropanedinitrile](/img/structure/B14272870.png)
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)

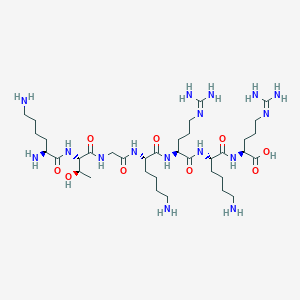
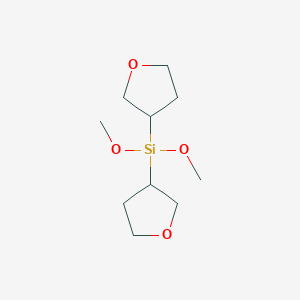
![(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14272904.png)
